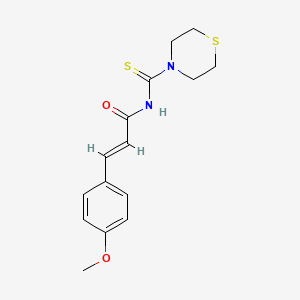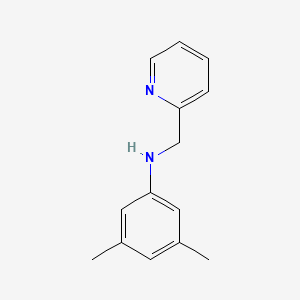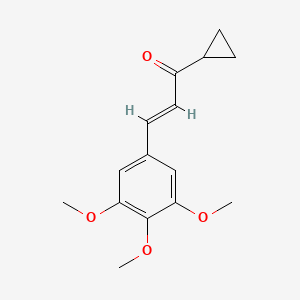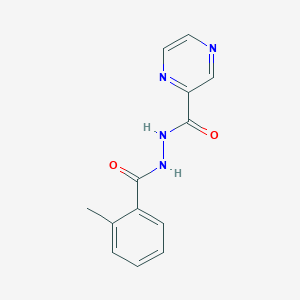
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as NPOC, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is commonly used to study enzyme kinetics, protein interactions, and other biochemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is based on its fluorescence properties. When excited with light of a specific wavelength, this compound emits fluorescence at a different wavelength. The intensity of this fluorescence is proportional to the concentration of this compound in the sample. This property makes this compound a useful tool for measuring enzyme activity and protein-ligand interactions.
Biochemical and Physiological Effects:
This compound itself does not have any significant biochemical or physiological effects. It is a relatively inert compound that is used as a tool for studying other biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is its fluorescence properties. It is a highly sensitive probe that can detect very low concentrations of enzymes and proteins. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of this compound. One of the main limitations is that it is a relatively large molecule compared to other fluorescent probes. This can limit its ability to penetrate cell membranes and interact with intracellular targets. Additionally, this compound can be sensitive to pH and temperature changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in scientific research. One area of interest is the development of new this compound derivatives with improved properties, such as increased sensitivity or better stability. Another potential direction is the use of this compound in vivo, to study biological processes in living organisms. Finally, this compound could be used in combination with other probes and techniques, such as mass spectrometry or X-ray crystallography, to provide a more complete picture of biological processes.
Synthesemethoden
The synthesis of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves several steps. First, 3-nitrophenol is reacted with ethyl chloroformate to produce 3-nitrophenyl chloroformate. This intermediate is then reacted with 7-hydroxycoumarin-4-acetic acid to produce this compound. The overall yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is widely used in scientific research as a fluorescent probe. It is commonly used to study enzyme kinetics, protein interactions, and other biochemical processes. For example, this compound can be used to measure the activity of enzymes such as esterases and proteases. It can also be used to study protein-ligand interactions and protein conformational changes.
Eigenschaften
IUPAC Name |
4-(3-nitrophenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11(20)10-24-14-5-6-15-16(9-18(21)25-17(15)8-14)12-3-2-4-13(7-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXIUKCNHVCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)

![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)



![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)
